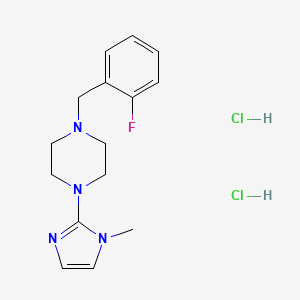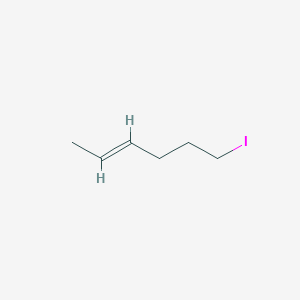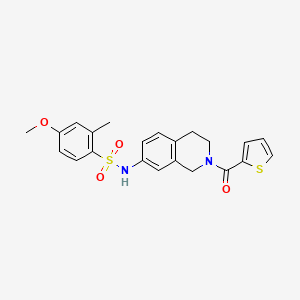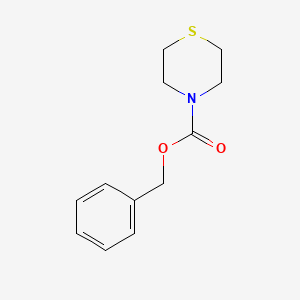![molecular formula C24H18FN3O2S2 B2695491 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide CAS No. 687561-75-7](/img/structure/B2695491.png)
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide” is a chemical compound with potential applications in scientific research . Its unique structure offers potential for drug development, targeted therapies, and studying molecular interactions.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a Linear Formula: C24H18FN3O4S2, a CAS Number: 307512-44-3, and a Molecular Weight: 495.555 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a Linear Formula: C24H18FN3O4S2, a CAS Number: 307512-44-3, and a Molecular Weight: 495.555 .Applications De Recherche Scientifique
Quantum Chemical Insight and Molecular Docking Studies
A study provided quantum chemical insights into a molecule with a slightly different chemical structure but relevant to the requested compound's class. The research focused on the molecular structure, hydrogen-bonded interactions, and spectroscopic properties using density functional methods. It also examined the molecule's drug likeness and molecular docking against SARS-CoV-2 protein, highlighting its potential antiviral potency by evaluating the binding energy and pharmacokinetic properties (Mary et al., 2020).
Charge Transport Property Tuning
Another study explored naphthalene diimide derivatives fused with specific moieties, demonstrating how the substitution position of a fluorine atom on the molecular backbone could influence the material's charge transport behavior. This research indicates the potential for tuning electronic properties in related compounds, which could be relevant for applications in electronic devices (Zhang et al., 2014).
Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
Research on thieno[3,2-d]pyrimidine derivatives has shown that certain compounds within this class exhibit significant anticancer activity. These studies involve the synthesis and biological evaluation of these derivatives against various human cancer cell lines, highlighting their potential as therapeutic agents. The findings suggest that the structural features inherent to these compounds contribute to their biological activities, potentially including the compound (Hafez & El-Gazzar, 2017).
Novel Sulfonated Polyimide Synthesis
In the field of materials science, the synthesis of novel sulfonated polyimides containing naphthalene groups has been reported. These materials exhibit significant thermal, optical, electrochemical, and protonation characteristics, suggesting their utility in high-performance polymer applications. This research may provide insights into the design and development of new polymeric materials with enhanced properties for industrial applications (Liaw et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2S2/c25-16-8-10-17(11-9-16)28-23(30)22-20(12-13-31-22)27-24(28)32-14-21(29)26-19-7-3-5-15-4-1-2-6-18(15)19/h1-11H,12-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBCAABYGUGQRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695409.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-tosylpropanamide](/img/structure/B2695410.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2695412.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2695413.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2695415.png)
![2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B2695416.png)




![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2695430.png)
![(Z)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2695431.png)